Cycloheptylmethanesulfonamide
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Overview
Description
Cycloheptylmethanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers . The molecular formula of this compound is C8H17NO2S, and it has a molecular weight of 191.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylmethanesulfonamide can be synthesized through the reaction of cycloheptylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
Cycloheptylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Cycloheptylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Cycloheptylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of Cycloheptylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar sulfonamide group.
Sulfanilamide: A precursor to many sulfonamide drugs.
Sulfadiazine: Used in combination with other drugs to treat infections.
Uniqueness: Cycloheptylmethanesulfonamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
cycloheptylmethanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,9,10,11) |
InChI Key |
IQFGGRXDILJDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CS(=O)(=O)N |
Origin of Product |
United States |
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